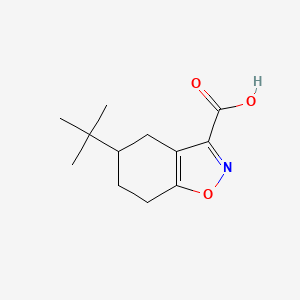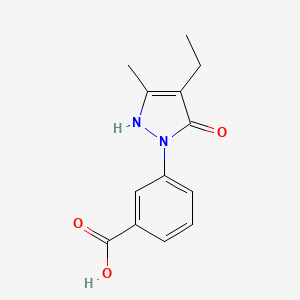
3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine: is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: A practical preparative method for the key intermediate, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin, involves the Thorpe cyclization of 1,2-di(cyanomethoxy)benzene, which affords an enamino nitrile. This intermediate is then hydrolyzed to the ketone in acceptable overall yield .
Industrial Production Methods: While specific industrial production methods for 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine are not widely documented, the synthesis typically involves standard organic synthesis techniques, including cyclization and hydrolysis reactions .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Medicine: Research indicates its potential use in developing new therapeutic agents, especially those targeting the β-adrenergic system .
Industry: The compound is used in the production of dyes and other industrial chemicals .
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with β-adrenergic receptors. It acts as a β-adrenergic stimulant, which means it can mimic the action of adrenaline and noradrenaline, leading to increased heart rate and bronchodilation . The molecular targets include β-adrenergic receptors, and the pathways involved are related to the activation of adenylate cyclase and the subsequent increase in cyclic AMP levels .
Comparación Con Compuestos Similares
- 3,4-dihydro-2H-1,5-benzodioxepin-7-amine
- 3,4-dihydro-2H-1,5-benzodioxepin-7-carboxylic acid
- 2H-1,5-benzodioxepin, 3,4-dihydro-
Uniqueness: 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine is unique due to its specific β-adrenergic stimulant activity, which is not commonly observed in other similar compounds . This makes it particularly valuable in the development of new therapeutic agents targeting the β-adrenergic system .
Propiedades
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6H,1,4-5,7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHQABHXBPYZCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CN)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383614 |
Source


|
| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23475-00-5 |
Source


|
| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1306118.png)

![4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1306121.png)
![3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile](/img/structure/B1306124.png)


![Methyl 3-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1306134.png)





